N-(4-acetylphenyl)-2-bromobenzamide is a synthetic organic compound that belongs to the class of amides. This compound features an acetyl group attached to a phenyl ring, which is further substituted by a bromine atom and an amide functional group. The unique structure of N-(4-acetylphenyl)-2-bromobenzamide contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various organic reactions, primarily involving the acylation of amines and subsequent bromination processes. Its synthesis has been explored in multiple studies focusing on its biological significance and potential applications in drug development.
N-(4-acetylphenyl)-2-bromobenzamide is classified as:
The synthesis of N-(4-acetylphenyl)-2-bromobenzamide typically involves a multi-step process:
N-(4-acetylphenyl)-2-bromobenzamide has a molecular formula of CHBrNO. Its structure includes:
N-(4-acetylphenyl)-2-bromobenzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(4-acetylphenyl)-2-bromobenzamide in biological systems may involve:
Experimental studies have indicated potential inhibitory effects on enzymes such as acetylcholinesterase, which are crucial for neurotransmission.
N-(4-acetylphenyl)-2-bromobenzamide has several scientific applications:
N-(4-acetylphenyl)-2-bromobenzamide belongs to a class of brominated benzamide derivatives characterized by a benzamide backbone functionalized with an acetyl group at the para-position of the aniline ring and a bromine atom at the ortho-position of the benzoyl ring. This specific substitution pattern confers unique electronic and steric properties that enhance its potential as a protein-binding scaffold. In fragment-based drug discovery (FBDD), such low-molecular-weight compounds (<300 Da) serve as critical starting points due to their efficient exploration of chemical space and high ligand efficiency. The bromine atom offers a synthetic handle for further derivatization through cross-coupling reactions, while the acetyl group enables hydrogen bonding or hydrophobic interactions with target proteins [3]. These features align with FBDD strategies that prioritize fragment "growability" and binding efficiency, as exemplified by recent FDA-approved drugs like sotorasib and asciminib [3].
Bromobenzamide derivatives have evolved from chemical tools to validated pharmacophores in therapeutic development. Early examples, such as N-(2-acetylphenyl)-4-bromobenzamide (PubChem CID: 7948527), demonstrated the role of bromine in enhancing target affinity through halogen bonding with protein backbone carbonyls [1]. The positional isomerism of bromine (ortho vs. para) significantly influences bioactivity, as seen in kinase inhibitors where ortho-substituted benzamides exhibit improved steric complementarity with hydrophobic binding pockets. Structural analogs like N-(4-acetylphenyl)benzamide (PubChem CID: 223354) further illustrate the acetyl group’s contribution to target engagement, though absence of bromine reduces its binding promiscuity [2]. Recent FBDD campaigns (2020–2021) show that 28% of fragment-to-lead (F2L) programs focus on kinases—targets ideally suited for bromobenzamide scaffolds due to conserved hinge-region interactions [3].
Despite promising applications, key gaps exist regarding N-(4-acetylphenyl)-2-bromobenzamide:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1